Cas no 1813554-40-3 (4,4,5,5-Tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane)
4,4,5,5-Tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 4,4,5,5-tetramethyl-2-(4-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-
- 4,4,5,5-Tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane
- 2-(4-(4-(Trifluoromethyl)benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-TETRAMETHYL-2-(4-((4-(TRIFLUOROMETHYL)BENZYL)OXY)PHENYL)-1,3,2-DIOXABOROLANE
- DB-181282
- 1813554-40-3
- D93938
- WWHKUPQIPGDPFH-UHFFFAOYSA-N
- AKOS037644922
- AS-55504
-
- MDL: MFCD31916465
- Inchi: 1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-9-11-17(12-10-16)25-13-14-5-7-15(8-6-14)20(22,23)24/h5-12H,13H2,1-4H3
- InChI Key: WWHKUPQIPGDPFH-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)COC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)(F)F
Computed Properties
- Exact Mass: 378.1614092g/mol
- Monoisotopic Mass: 378.1614092g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 477
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7
4,4,5,5-Tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T908421-1g |
4,4,5,5-Tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane |
1813554-40-3 | 95% | 1g |
¥4,320.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T908421-250mg |
4,4,5,5-Tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane |
1813554-40-3 | 95% | 250mg |
¥1,494.00 | 2022-08-31 | |
| Chemenu | CM430797-250mg |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- |
1813554-40-3 | 95%+ | 250mg |
$188 | 2022-09-01 | |
| Chemenu | CM430797-1g |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- |
1813554-40-3 | 95%+ | 1g |
$397 | 2022-09-01 | |
| Chemenu | CM430797-5g |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- |
1813554-40-3 | 95%+ | 5g |
$1191 | 2022-09-01 | |
| eNovation Chemicals LLC | D754458-250mg |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- |
1813554-40-3 | 95% | 250mg |
$140 | 2025-02-20 | |
| eNovation Chemicals LLC | D754458-1g |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- |
1813554-40-3 | 95% | 1g |
$210 | 2025-02-20 | |
| eNovation Chemicals LLC | D754458-5g |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- |
1813554-40-3 | 95% | 5g |
$625 | 2025-02-20 | |
| A2B Chem LLC | AX99933-250mg |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- |
1813554-40-3 | 95% | 250mg |
$112.00 | 2024-04-20 | |
| A2B Chem LLC | AX99933-1g |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- |
1813554-40-3 | 95% | 1g |
$226.00 | 2024-04-20 |
4,4,5,5-Tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 4,4,5,5-Tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane
Comprehensive Overview of 4,4,5,5-Tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane (CAS No. 1813554-40-3)
4,4,5,5-Tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane (CAS No. 1813554-40-3) is a highly specialized boronic ester compound widely utilized in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of dioxaborolane derivatives, which are renowned for their stability and reactivity in Suzuki-Miyaura cross-coupling reactions. The presence of a trifluoromethylphenyl group enhances its lipophilicity, making it valuable in drug discovery and agrochemical applications.
In recent years, the demand for boron-containing compounds has surged due to their pivotal role in medicinal chemistry and catalysis. Researchers frequently search for "boronic ester applications" or "CAS 1813554-40-3 synthesis" to explore its potential in designing novel therapeutics. The compound's unique structure, featuring a tetramethyl-dioxaborolane core, offers exceptional stability under ambient conditions, addressing common challenges in handling sensitive organoboron reagents.
One of the trending topics in organic chemistry is the development of green synthesis methods. 4,4,5,5-Tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane aligns with this trend as it enables efficient C-C bond formation with minimal byproducts. Its compatibility with palladium catalysts and tolerance to diverse functional groups make it a preferred choice for constructing complex molecular architectures, a subject often queried as "boronic ester coupling reactions."
From a commercial perspective, the compound's CAS No. 1813554-40-3 is frequently referenced in patents related to OLED materials and fluorescent probes. The trifluoromethyl moiety contributes to electron-withdrawing properties, which are critical in tuning the photophysical characteristics of advanced materials. Searches like "boron-based OLED materials" highlight its relevance in cutting-edge technology sectors.
In pharmaceutical research, 4,4,5,5-Tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane is explored for its potential in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Its ability to serve as a boron handle in bioconjugation strategies has garnered attention, with queries such as "boronic acid drug design" reflecting its growing importance. The compound's lipophilic ClogP values and metabolic stability further underscore its utility in optimizing drug candidates.
Handling and storage recommendations for this compound emphasize its sensitivity to moisture. Proper storage under inert atmospheres and use of desiccants are advised to maintain its reactivity. This aligns with laboratory best practices often searched under "handling air-sensitive reagents."
In summary, 4,4,5,5-Tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane (CAS No. 1813554-40-3) is a versatile organoboron compound with broad applications in synthetic chemistry, materials science, and drug development. Its structural features and functional groups cater to modern research needs, making it a subject of continuous exploration in both academic and industrial settings.
1813554-40-3 (4,4,5,5-Tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)